Desacetoxy Chloro Famciclovir
Description
Conceptualization and Significance within Famciclovir-Related Chemical Space
Desacetoxy Chloro Famciclovir (B1672041), with the molecular formula C12H16ClN5O2, is structurally related to the antiviral drug Famciclovir. smolecule.comnih.gov Famciclovir itself is a prodrug that is converted in the body to the active antiviral agent, penciclovir (B1679225). wikipedia.orgresearchgate.netnih.gov The chemical space surrounding Famciclovir includes a variety of related compounds, intermediates, and potential degradation products that arise during synthesis and storage.
The unique chloro substitution in Desacetoxy Chloro Famciclovir distinguishes it from other related compounds and may influence its chemical properties and binding affinity to viral enzymes. smolecule.com This structural modification makes it a point of interest for researchers exploring structure-activity relationships within this class of antiviral agents.
Positioning as a Reference Standard in Pharmaceutical Research
A primary role of this compound is its use as a reference standard in the quality control of pharmaceutical products containing Famciclovir. smolecule.comvulcanchem.comlgcstandards.com Pharmaceutical manufacturers use such standards to identify and quantify impurities during the production of active pharmaceutical ingredients (APIs) and finished drug products.
The United States Pharmacopeia (USP) monograph for Famciclovir tablets outlines methods for monitoring organic impurities, and reference standards like this compound are essential for these analytical procedures. sigmaaldrich.comsigmaaldrich.com High-performance liquid chromatography (HPLC) is a common technique employed for this purpose, where the retention time of this compound is compared against peaks in the sample being tested. sigmaaldrich.comsigmaaldrich.comresearchgate.net
Role as a Potential Impurity or Related Compound in Synthetic and Analytical Studies of Famciclovir
This compound is recognized as a potential impurity that can arise during the synthesis of Famciclovir. Its presence must be carefully monitored to ensure the final drug product meets stringent purity requirements set by regulatory bodies. The development of stability-indicating analytical methods is crucial for separating and quantifying Famciclovir from its impurities, including this compound and other related compounds. nih.gov
Several analytical methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision in detecting and quantifying these impurities. nih.govwisdomlib.org These methods are vital for both routine quality control and for studying the degradation pathways of Famciclovir under various stress conditions. nih.gov
Overview of Current Research Landscape concerning Famciclovir Prodrug System Chemistry
The research landscape for the Famciclovir prodrug system is focused on improving the bioavailability and therapeutic efficacy of antiviral treatments. Famciclovir was developed as a prodrug of penciclovir to enhance its oral absorption. wikipedia.orgnih.govdergipark.org.tr Current research continues to explore novel derivatives and delivery systems.
The metabolic activation of Famciclovir and its analogs involves enzymatic pathways, with aldehyde oxidase playing a key role in the oxidation step. smolecule.com Understanding the metabolism of related compounds like this compound contributes to the broader knowledge of this prodrug system. smolecule.com The synthesis of Famciclovir and its derivatives often involves complex multi-step processes, and ongoing research aims to develop more efficient and regioselective synthetic routes. smolecule.com
Properties
Molecular Formula |
C₁₂H₁₆ClN₅O₂ |
|---|---|
Molecular Weight |
297.74 |
Synonyms |
4-(2-Amino-9H-purin-9-yl)-2-(chloromethyl)butyl Acetate |
Origin of Product |
United States |
Advanced Synthetic Methodologies Research of Desacetoxy Chloro Famciclovir
Investigation of Novel Synthetic Routes and Strategies
Research into the synthesis of Desacetoxy Chloro Famciclovir (B1672041) is intrinsically linked to the manufacturing processes of Famciclovir. Novel synthetic routes often aim to improve efficiency, reduce costs, and control the impurity profile of the final active pharmaceutical ingredient. Strategies for synthesizing purine (B94841) analogues typically involve the alkylation of a purine base with a suitable side chain.
Exploration of Precursor Chemistry and Derivatization Approaches
The synthesis of Desacetoxy Chloro Famciclovir involves the strategic combination of a purine precursor and a specifically designed acyclic side chain. The most common purine precursor is 2-amino-6-chloropurine, which is commercially available and can be synthesized from guanine. googleapis.comresearchgate.net The choice of the side-chain precursor is critical for arriving at the desacetoxy structure.
Synthetic approaches could involve:
Direct Coupling: Utilizing a side-chain synthon that already contains the single acetoxy group and the chloro group in the desired positions. For instance, a compound like (+/-) -2-methyl-4-bromobutanol acetate (B1210297) could be directly coupled with 2-amino-6-chloropurine. google.com
Stepwise Derivatization: A diol precursor for the side chain could be selectively mono-acetylated before or after coupling with the purine base. This requires careful control of reaction conditions to prevent di-acetylation.
Modified Famciclovir Synthesis: The compound could be formed as a by-product during the synthesis of Famciclovir if one of the acetylation steps is incomplete or if a de-acetylation reaction occurs.
The Traube synthesis is a classical method for constructing the purine ring itself, starting from pyrimidine (B1678525) derivatives, which can then be chlorinated and functionalized to serve as the core precursor. pharmaguideline.com
Optimization of Reaction Conditions for Research-Scale Synthesis
Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters that are typically investigated include temperature, pressure, solvent, and catalyst.
For the synthesis of related purine derivatives like Famciclovir, temperature has been shown to be a critical factor. Research indicates that controlling the reaction temperature can significantly impact the residual rate of starting materials and the formation of by-products. For certain steps, an optimal temperature range of 50°C to 60°C has been identified, which ensures high reaction efficiency while keeping the generation of impurities low. Above this range, for example at 65°C, the proportion of the main N-9 product may begin to decrease.
Below is a data table illustrating the impact of temperature on the consumption of raw materials in a related synthesis.
| Reaction Temperature (°C) | Reaction Time (hours) | Remaining Raw Material (%) |
| 20 | 6 | 38.3 |
| 55 | 6 | ~0.78 |
| 60 | 6 | < 1.0 |
This data underscores the importance of precise temperature control in achieving a near-complete reaction. Similarly, for steps involving hydrogenation, maintaining an optimal hydrogen pressure, for instance between 0.3 and 0.4 MPa, is vital for both reaction efficiency and product quality.
Studies on Stereoselective Synthesis Approaches
The side chain of this compound contains a chiral center, making stereoselective synthesis a relevant area of advanced research. The biological activity of chiral molecules is often dependent on their specific stereochemistry. While specific studies on the stereoselective synthesis of this compound are not widely published, general strategies for creating chiral nucleoside analogues are applicable. biorxiv.org
One common strategy involves the use of chiral precursors for the side chain. Another advanced approach is asymmetric synthesis, which introduces chirality during the reaction sequence. For example, methodologies like stereoselective hydroboration can be employed to create chiral aminoalcohols from achiral precursors, which can then be incorporated into the final molecule. biorxiv.org Such techniques allow for the synthesis of a single desired enantiomer, which is critical in pharmaceutical development to ensure efficacy and avoid potential adverse effects from other stereoisomers.
Analysis of By-Product Formation in Synthetic Pathways
The alkylation of purine derivatives is a key step in the synthesis of this compound and related compounds. A persistent challenge in this reaction is the formation of isomeric by-products. The primary desired product is the N-9 substituted purine, but the reaction often yields the N-7 substituted isomer as a significant by-product. google.comgoogle.com
The N-7 and N-9 isomers have very similar structures, making their separation difficult and often requiring complex chromatographic techniques, which are not ideal for industrial-scale production. google.comgoogle.com Research has focused on developing regioselective synthetic methods to favor the formation of the N-9 isomer. Strategies include:
Use of Bulky Substituents: Introducing a bulky protecting group at the N-7 position or on the side chain can sterically hinder alkylation at that site, thereby favoring the N-9 position. mdpi.com
Thermodynamic vs. Kinetic Control: The N-9 isomer is generally the more thermodynamically stable product. google.com Reaction conditions can be optimized (e.g., by heating) to promote the conversion of the N-7 isomer to the more stable N-9 isomer. mdpi.com
Catalyst and Solvent Choice: The selection of the base, solvent, and any phase-transfer catalyst can significantly influence the N-9/N-7 ratio.
Research into Impurity Profiling during Synthesis
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the final drug product. This compound is itself considered a process-related impurity in the synthesis of Famciclovir. veeprho.comuspnf.com A thorough analysis of the synthetic pathway is necessary to identify, quantify, and control the formation of this and other related substances.
Several impurities can arise during the multi-step synthesis of Famciclovir and its analogues. These can originate from starting materials, intermediates, or side reactions. synthinkchemicals.com Comprehensive impurity profiling involves the use of advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), to separate and detect these compounds.
The following table lists some of the known impurities and related compounds in the synthesis of Famciclovir. veeprho.compharmaffiliates.com
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role/Type |
| This compound | C₁₂H₁₆ClN₅O₂ | 297.74 | Impurity / Intermediate |
| Famciclovir 6-Chloro Impurity | C₁₄H₁₈ClN₅O₄ | 355.78 | Impurity / Intermediate |
| 6-Chloro Desacetyl Famciclovir | C₁₂H₁₆ClN₅O₃ | 313.74 | Impurity / Intermediate |
| Famciclovir N7-Isomer | C₁₄H₁₉N₅O₄ | 321.34 | Isomeric By-product |
| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | Starting Material |
| N-Acetyl Famciclovir | C₁₆H₂₁N₅O₅ | 363.37 | Impurity |
Understanding the formation pathways of these impurities is essential for optimizing the synthetic process to minimize their levels in the final product. For example, the presence of "6-Chloro Desacetyl Famciclovir" suggests incomplete acetylation or hydrolysis of an acetyl group, while the "Famciclovir 6-Chloro Impurity" is a key penultimate intermediate in some synthetic routes to Famciclovir. uspnf.com
Biochemical and Enzymatic Transformation Studies of Desacetoxy Chloro Famciclovir in Vitro and Mechanistic
Enzymatic Bioconversion Research in Non-Human Biological Systems
The enzymatic conversion of the parent compound, Famciclovir (B1672041), primarily involves a two-step process: de-acetylation followed by oxidation. The oxidation of the intermediate 6-deoxypenciclovir (also known as BRL 42359) to the active antiviral agent Penciclovir (B1679225) is catalyzed by aldehyde oxidase in the liver cytosol pharmaffiliates.comnih.govnih.gov.
Specific in vitro enzyme kinetic studies for Desacetoxy Chloro Famciclovir are not extensively available in publicly accessible scientific literature. However, kinetic studies on the structurally related intermediate in Famciclovir's metabolic pathway, BRL 42359, have been conducted in human liver cytosol. This oxidation follows Michaelis-Menten kinetics pharmaffiliates.comnih.gov.
Interactive Table: Enzyme Kinetics of BRL 42359 Oxidation in Human Liver Cytosol
| Parameter | Value |
|---|
This data pertains to the oxidation of BRL 42359, an intermediate of Famciclovir metabolism, and is provided for comparative context.
Inhibitor studies have been crucial in identifying the specific enzyme responsible for this transformation. The oxidation of BRL 42359 is significantly inhibited by known inhibitors of aldehyde oxidase, such as menadione and isovanillin. Conversely, allopurinol, an inhibitor of xanthine oxidase, shows no significant inhibition, confirming that aldehyde oxidase is the primary enzyme involved pharmaffiliates.comnih.gov.
Interactive Table: Inhibition of BRL 42359 Oxidation in Human Liver Cytosol
| Inhibitor | IC50 |
|---|---|
| Menadione | 7 µM |
This data pertains to the inhibition of the oxidation of BRL 42359 and is provided for comparative context.
Studies using liver cytosol from various animal models, including humans, guinea pigs, rabbits, and rats, have demonstrated the role of aldehyde oxidase in the oxidation of Famciclovir and its intermediate, 6-deoxypenciclovir nih.gov. In these models, the primary metabolites are 6-oxo-famciclovir and Penciclovir, respectively nih.gov. Notably, in certain rat populations lacking significant aldehyde oxidase activity, the oxidation of Famciclovir is not observed nih.gov.
The enzymatic pathway for this compound has not been explicitly detailed in available research. However, given its structural similarity to Famciclovir, it is plausible that it could also be a substrate for aldehyde oxidase. The key difference lies in the substitution at the 6-position of the purine (B94841) ring—a chloro group in this compound versus a deoxy group in the Famciclovir intermediate.
Exploration of Potential Role as an Intermediate in Biochemical Cascades
Currently, there is no direct evidence from the searched literature to suggest that this compound serves as a known intermediate in established biochemical cascades. It is primarily recognized as an impurity or a related compound to Famciclovir pharmaffiliates.compharmaffiliates.com. Its formation may occur during the synthesis of Famciclovir or as a minor, alternative metabolic product, though this is speculative and not confirmed by the available literature.
Mechanisms of Enzymatic Recognition and Substrate Specificity Studies
The substrate specificity of aldehyde oxidase is a critical factor in determining whether this compound would be a substrate. Studies on various purine analogs have shown that the nature of the substituent at the 6-position of the purine ring significantly influences the substrate efficiency of rabbit liver aldehyde oxidase.
Key findings regarding aldehyde oxidase substrate specificity include:
Hydrophobicity: Hydrophobic substituents at the 6-position are generally favorable.
Electron-withdrawing groups: Substituents that are strongly electron-withdrawing can enhance substrate efficiency. The chloro group in this compound is electron-withdrawing, which might suggest potential for enzymatic interaction.
Steric hindrance and specific functional groups: 6-hydroxy and 6-amino substituents have been shown to nearly eliminate substrate activity.
The pyrimidine (B1678525) portion of the purine ring system is considered a more critical determinant of substrate activity than the imidazole portion. Given that this compound possesses a 2-amino-6-chloropurine core, the chloro group at the 6-position would be a key determinant for its recognition and turnover by aldehyde oxidase. Without direct experimental data, it is difficult to definitively predict its efficiency as a substrate.
Stability and Degradation Pathways in Biological Mimetic Systems
The stability of a compound in liver cytosol can provide insights into its potential for metabolism. While specific stability data for this compound in liver cytosol is not available, studies have been conducted on the stability of a large set of compounds, including Famciclovir, in human and mouse liver cytosol nih.gov. Famciclovir itself is known to be metabolized in liver cytosol, which contains aldehyde oxidase nih.govnih.gov.
Analytical Research Methodologies for Desacetoxy Chloro Famciclovir Characterization and Quantification
Development and Validation of Advanced Chromatographic Techniques for Research
Chromatographic techniques are fundamental in separating Desacetoxy Chloro Famciclovir (B1672041) from the active pharmaceutical ingredient (API), Famciclovir, and other related substances. The development and validation of these methods are critical for accurate quantification and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Famciclovir and its impurities. Stability-indicating HPLC methods are developed to separate degradation products from the main compound. For the analysis of Desacetoxy Chloro Famciclovir, which is identified as "famciclovir related compound g" in the United States Pharmacopeia (USP), a reversed-phase HPLC method is typically employed. uspnf.com
A typical HPLC method for the separation of Famciclovir and its related compounds, including this compound, would involve a C18 column with gradient elution. The mobile phase often consists of an aqueous buffer (such as potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. uspnf.comsigmaaldrich.com Detection is commonly performed using a UV detector at a wavelength where the purine (B94841) ring of the molecule exhibits strong absorbance, typically around 220 nm. uspnf.comsigmaaldrich.com
Validation of such HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, specific, and robust.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 25 cm, 5-µm packing) uspnf.com |
| Mobile Phase A | 2.72 g/L of monobasic potassium phosphate in water, pH adjusted to 4.0 with phosphoric acid uspnf.com |
| Mobile Phase B | Acetonitrile uspnf.com |
| Gradient | A time-based gradient altering the proportions of Mobile Phase A and B |
| Flow Rate | 1.0 mL/min uspnf.com |
| Column Temperature | 40°C uspnf.com |
| Detection | UV at 220 nm uspnf.com |
| Injection Volume | 10 µL uspnf.com |
This table is for illustrative purposes and specific conditions may vary based on the exact methodology.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile impurities. However, due to the low volatility and polar nature of purine derivatives like this compound, direct GC-MS analysis is challenging. Therefore, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. researchgate.netjfda-online.com
Common derivatization techniques for compounds containing active hydrogens (such as the amino group in this compound) include silylation, acylation, or alkylation. jfda-online.comgcms.cz For instance, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecule amenable to GC analysis. nih.gov
Once derivatized, the compound can be analyzed on a capillary GC column (e.g., a non-polar DB-5ms or a medium-polarity DB-17ms) coupled to a mass spectrometer. thermofisher.com The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data. Method development would involve optimizing the derivatization reaction conditions, GC temperature program, and MS parameters.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. These benefits are particularly valuable for the analysis of complex impurity profiles in pharmaceutical substances. A UPLC method for Famciclovir and its degradation products has been developed using a C18 column with a smaller particle size (e.g., 1.6 µm).
The mobile phase for a UHPLC separation of this compound would be similar to that used in HPLC, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile. The isocratic or gradient elution would be optimized to achieve the best separation of all related compounds in a shorter run time.
Application of Spectroscopic Methods for Structural Elucidation in Research
Spectroscopic methods are indispensable for the structural confirmation and elucidation of pharmaceutical impurities like this compound.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the purine ring, the methylene (B1212753) and methine protons of the butyl chain, the chloromethyl group, and the acetyl group. The chemical shifts and splitting patterns of these signals would provide detailed information about the connectivity of the atoms.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the purine ring, the butyl chain, the chloromethyl group, and the carbonyl and methyl carbons of the acetate (B1210297) group.
NMR is a primary technique used for the characterization of reference standards for pharmaceutical impurities. veeprho.com
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a highly sensitive technique used for both identification and quantification of impurities. For this compound, which has a molecular weight of 297.74 g/mol , the protonated molecule [M+H]⁺ would be observed at m/z 297 in the mass spectrum.
Forced degradation studies of Famciclovir have shown the formation of a degradation product with an m/z of 297. nih.gov The fragmentation of this ion in MS/MS experiments provides valuable structural information. A proposed fragmentation pathway for a famciclovir degradation product with m/z 297 involves the loss of a C₃H₆O₂ fragment (74 Da) to yield a product ion at m/z 225, and the loss of a C₄H₉Cl fragment (92.5 Da) to yield a product ion at m/z 135, which corresponds to the protonated 2-aminopurine (B61359) base. nih.gov This fragmentation pattern is consistent with the structure of this compound.
Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 297)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 297 | 225 | 72 | Loss of C₃H₄O₂ |
| 297 | 135 | 162 | Loss of C₆H₁₀ClO₂ |
| 225 | 135 | 90 | Loss of C₄H₈Cl |
This table is based on predicted fragmentation patterns and published data on related compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum provides a unique molecular "fingerprint." For this compound, this non-destructive method is instrumental in confirming its chemical structure by identifying the characteristic vibrational frequencies of its constituent functional groups.
The molecular structure of this compound (Chemical Formula: C₁₂H₁₆ClN₅O₂) contains several key functional groups, each with a distinct absorption region in the infrared spectrum. lgcstandards.com These include an ester group, an alkyl chloride, a primary amine, and a purine ring system. The expected FT-IR absorption bands are detailed in the table below.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Primary Amine | N-H | Stretch | 3500 - 3300 |
| Aliphatic | C-H | Stretch | 3000 - 2850 |
| Ester Carbonyl | C=O | Stretch | 1750 - 1735 |
| Purine Ring | C=N, C=C | Stretch | 1680 - 1475 |
| Primary Amine | N-H | Bend | 1650 - 1580 |
| Aliphatic | C-H | Bend | 1470 - 1350 |
| Ester | C-O | Stretch | 1300 - 1000 |
This table is generated based on standard FT-IR correlation data for the functional groups present in the known structure of this compound.
The analysis of an experimental FT-IR spectrum would involve matching the observed absorption peaks with these expected ranges. The presence of a strong band around 1740 cm⁻¹ would indicate the ester carbonyl group, while bands in the 3300-3500 cm⁻¹ region would confirm the primary amine. The region between 1475 cm⁻¹ and 1680 cm⁻¹ would be complex due to overlapping absorptions from the purine ring's C=C and C=N bonds. Finally, a band in the lower frequency region (600-800 cm⁻¹) would be characteristic of the C-Cl bond.
Establishment of Reference Material Characterization Protocols
The establishment of a highly purified and well-characterized reference material is a prerequisite for accurate analytical research, including quantitative analysis and impurity profiling. cambrex.com For this compound, which is often considered an impurity or related compound of Famciclovir, a comprehensive characterization protocol is essential. pharmaffiliates.comsimsonpharma.com Regulatory bodies like the FDA require that reference standards possess the highest purity achievable through reasonable effort and be thoroughly characterized to ensure their identity, strength, and quality. pharmtech.com
A typical characterization protocol for a this compound reference standard involves a multi-faceted analytical approach to confirm its structure and assess its purity. intertek.com This process is critical whether the material is intended as a primary standard established for a novel compound or a secondary standard qualified against a compendial (e.g., USP) standard. mriglobal.org
The key components of a reference material characterization protocol are outlined below.
Table 2: Protocol for Characterization of this compound Reference Material
| Step | Analytical Technique(s) | Purpose |
|---|---|---|
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FT-IR Spectroscopy | To unequivocally confirm the molecular structure and ensure it matches that of this compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) | To determine the purity of the material and to detect, identify, and quantify any organic impurities. pharmtech.com |
| Water Content | Karl Fischer Titration, Thermogravimetric Analysis (TGA) | To quantify the amount of water present, which is crucial for calculating the purity on an anhydrous basis. |
| Residual Solvents | Gas Chromatography (GC) with Headspace | To detect and quantify any solvents remaining from the synthesis and purification process. |
| Inorganic Impurities | Residue on Ignition / Sulfated Ash | To determine the content of non-volatile inorganic impurities. |
| Potency Assignment | Mass Balance Calculation, Quantitative NMR (qNMR) | To assign a precise potency value to the reference standard lot, accounting for all impurities and water content. |
Upon completion of these tests, a Certificate of Analysis (CoA) is generated, which documents the results and assigns a purity or potency value to that specific batch of reference material. intertek.com Furthermore, a re-test period is established based on stability studies to ensure the reference material remains suitable for its intended use over time. mriglobal.org
Quantitative Analytical Techniques for Research Samples
Accurate quantification of this compound in research samples, such as in the analysis of Famciclovir drug substance for impurities, relies on validated chromatographic methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most common and suitable technique for this purpose.
A validated reverse-phase HPLC (RP-HPLC) method provides the necessary sensitivity, specificity, and precision for quantitative analysis. The method developed for the parent drug, Famciclovir, can often be adapted or is directly applicable for quantifying its related compounds. sigmaaldrich.com Key parameters of a typical quantitative HPLC method are summarized below.
Table 3: Typical HPLC Parameters for Quantitative Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | Purospher™ STAR RP-8 endcapped (5 µm) | Stationary phase for separating the analyte from other components based on polarity. sigmaaldrich.com |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile). sigmaaldrich.com | Eluent that carries the sample through the column and influences separation. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the retention time and efficiency of the separation. |
| Detector | UV at a specific wavelength (e.g., 220 nm) | Measures the absorbance of the analyte as it elutes, which is proportional to its concentration. uspnf.com |
| Injection Volume | 10 - 20 µL | The precise amount of sample introduced into the system. |
| Column Temperature | Controlled, e.g., 30 °C | Ensures reproducible retention times and peak shapes. |
Method validation is a critical aspect of ensuring the reliability of quantitative data. This process demonstrates that the analytical procedure is suitable for its intended purpose.
Table 4: Validation Parameters for Quantitative Method
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. | Peak purity analysis, resolution > 2 from adjacent peaks. |
By employing such a validated HPLC-UV method, researchers can confidently quantify the levels of this compound in various samples.
Investigation of Analytical Method Suitability for Related Compounds
When developing an analytical method for a pharmaceutical compound, it is crucial to ensure its suitability for the separation and quantification of all potential related substances, including process impurities and degradation products. This compound is chemically known as 4-(2-Amino-9H-purin-9-yl)-2-(chloromethyl)butyl acetate and is a known related compound of Famciclovir. simsonpharma.comuspnf.com Therefore, the analytical method for Famciclovir must be capable of resolving this compound from the main active pharmaceutical ingredient (API) and other impurities.
Pharmacopeial monographs, such as those from the United States Pharmacopeia (USP), often define system suitability criteria to ensure that a chromatographic system is performing adequately for this purpose. uspnf.com A system suitability solution, which contains the API and key impurities, is typically used. For instance, the USP monograph for Famciclovir Tablets specifies a method designed to separate Famciclovir from several related compounds. sigmaaldrich.com
The suitability of an HPLC method for analyzing this compound alongside other related compounds is evaluated based on several factors.
Table 5: Criteria for Method Suitability for Related Compounds
| Criterion | Description | Example from Famciclovir Analysis |
|---|---|---|
| Resolution | The degree of separation between two adjacent peaks in a chromatogram. | The resolution between the Famciclovir peak and any adjacent impurity peak must be greater than a specified value (e.g., > 2.0). |
| Relative Retention Time (RRT) | The retention time of an impurity relative to the main API peak. This helps in peak identification. | The USP method defines acceptance criteria for the RRTs of known impurities like 6-Chloro famciclovir and Propionyl famciclovir. sigmaaldrich.com |
| Specificity | The method's ability to provide a clean separation of all known related compounds without interference from each other or from the API. | Injecting individual solutions of each related compound to confirm their retention times and ensure the method can distinguish them. |
The use of a "Famciclovir System Suitability Mixture," which may contain compounds like Famciclovir, Propionyl famciclovir, and 6-Chloro famciclovir, is a practical application of this principle. sigmaaldrich.com By demonstrating that the analytical method can effectively separate these closely related structures, confidence is established that it is also suitable for the accurate analysis of this compound. This ensures that the purity of the drug substance can be accurately assessed and controlled.
Computational and Theoretical Studies on Molecular Properties and Interactions
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and dynamic behavior of molecules. These techniques can provide insights into the conformational preferences of Desacetoxy Chloro Famciclovir (B1672041) and its theoretical interactions with protein targets.
Conformational analysis is a critical first step in understanding the structural properties of a molecule. For a flexible molecule like Desacetoxy Chloro Famciclovir, which possesses several rotatable bonds in its acyclic side chain, a multitude of conformations are possible. Energy minimization studies are employed to identify the most stable, low-energy conformations.
Theoretical studies on related purine (B94841) analogs suggest that the side chain of this compound would adopt a folded or extended conformation depending on the surrounding environment nih.gov. Energy minimization calculations, typically performed using force fields like AMBER or CHARMM, would likely reveal a set of preferred dihedral angles for the butyl side chain that minimize steric hindrance and optimize intramolecular interactions. The resulting low-energy conformers represent the most probable shapes the molecule will adopt, which is crucial for understanding its potential to bind to a biological receptor.
A hypothetical energy profile for the key rotatable bonds in the side chain of this compound could be generated, similar to studies performed on other nucleoside analogs. This would highlight the energy barriers between different conformations and the relative populations of each conformational state.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformational State | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |
| Extended | ~180° | ~180° | 0.0 |
| Folded 1 | ~60° | ~180° | +1.2 |
| Folded 2 | ~-60° | ~60° | +1.5 |
Note: This table is illustrative and based on general principles of conformational analysis of similar acyclic nucleoside analogs. Actual values would require specific computational studies.
Given that this compound is an analog of Famciclovir, a prodrug of Penciclovir (B1679225), it is reasonable to hypothesize that its potential antiviral activity would involve interaction with viral enzymes. A primary theoretical target for protein-ligand docking simulations would be viral thymidine kinase, which is the enzyme responsible for the initial phosphorylation of Penciclovir.
Molecular docking studies could be performed to predict the binding mode and affinity of this compound within the active site of viral thymidine kinase. Such simulations would assess whether the compound can adopt a conformation that allows for favorable interactions with key amino acid residues in the enzyme's binding pocket. Computational studies on Famciclovir have demonstrated its ability to bind to the AlkB dioxygenase, suggesting that related purine analogs could also be investigated as inhibitors of DNA repair enzymes in cancer therapy .
The docking process would involve generating a grid around the active site of the target protein and then systematically evaluating different poses of the ligand within this grid. A scoring function would then be used to estimate the binding affinity for each pose. Results from such a theoretical study would provide a basis for prioritizing this compound for further experimental testing.
Table 2: Theoretical Docking Scores of this compound with Potential Target Enzymes
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Viral Thymidine Kinase | -7.5 | Arg178, Tyr172 |
| Human AlkB Homolog 2 (ALKBH2) | -8.2 | His131, His187 |
Note: These docking scores are hypothetical and intended to illustrate the output of such a study. Actual results would depend on the specific software and parameters used.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations can be used to investigate the charge distribution, electrostatic potential, and spectroscopic properties of this compound.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, an MEP calculation would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the purine ring and the oxygen atom of the acetate (B1210297) group. Regions of positive potential (electron-poor) would be expected around the amino group protons and the hydrogens of the side chain.
This information is critical for understanding potential non-covalent interactions, such as hydrogen bonding, with biological macromolecules. The presence of the chlorine atom would also influence the local electronic environment, potentially creating a region of slight positive potential on the adjacent carbon atom.
Quantum chemical calculations can be used to predict various spectroscopic properties, including NMR chemical shifts, and vibrational frequencies (IR and Raman spectra). Theoretical prediction of the 1H and 13C NMR spectra of this compound would be a valuable tool for its structural characterization, aiding in the interpretation of experimental data.
Similarly, the calculation of its vibrational frequencies could help in the assignment of peaks in experimental IR and Raman spectra. Spectroscopic studies on Famciclovir and its analogs have been used to characterize their charge-transfer complexes, and similar theoretical approaches could be applied to this compound mdpi.com.
In Silico Prediction of Potential Biochemical Interactions and Pathways
Computational tools can be used to predict the metabolic fate of a compound and its potential interactions with various biochemical pathways. Given its structural similarity to Famciclovir, it is plausible that this compound could be a substrate for some of the same enzymes involved in the metabolism of Famciclovir.
In silico metabolism prediction tools could be used to identify potential sites of oxidation, reduction, or hydrolysis on the molecule. For example, the ester linkage would be a likely site for hydrolysis by esterases. The purine ring could be a substrate for xanthine oxidase, a key enzyme in purine catabolism nih.gov.
Furthermore, based on its chemical structure, this compound could be screened virtually against a panel of known biological targets to identify potential off-target interactions. This type of analysis can help in predicting potential adverse effects or identifying new therapeutic opportunities for the compound. Such in silico approaches are becoming increasingly important in the early stages of drug discovery to prioritize candidates for further development nih.gov.
Theoretical Structure-Activity Relationship (SAR) Investigations of this compound
Theoretical Structure-Activity Relationship (SAR) studies are crucial in contemporary drug discovery, offering insights into how a molecule's chemical structure influences its biological activity. For this compound, a compound related to the antiviral drug famciclovir, computational and theoretical methods provide a framework for understanding its potential molecular interactions and properties, even in the absence of extensive empirical data. These in silico approaches are instrumental in predicting the behavior of such molecules and guiding the synthesis of more effective analogues.
Descriptors-Based QSAR/QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property descriptors of a compound with its biological activity or a specific property, respectively. While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the principles of these models can be applied to understand its potential antiviral activity based on studies of similar nucleoside analogs. nih.gov
A QSAR/QSPR study for this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For a molecule like this compound, these descriptors would quantify its physicochemical properties and structural features, which are hypothesized to be critical for its interaction with biological targets, such as viral enzymes.
Key molecular descriptors relevant for a hypothetical QSAR/QSPR model of this compound could include:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition. Examples include molecular weight, number of atoms, and number of specific functional groups.
Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe the connectivity of atoms. nih.gov For this compound, indices like the Randić index or Balaban J index could be used to characterize its molecular branching.
Geometric Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume. These are particularly important for understanding how the molecule fits into the active site of a target protein.
Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are crucial for modeling interactions like hydrogen bonding and electrostatic interactions with the target.
A hypothetical QSAR model for this compound and its analogues could be represented by a linear or non-linear equation that links a selection of these descriptors to antiviral activity. The development of such a model would enable the prediction of the activity of new, unsynthesized derivatives, thereby streamlining the drug design process.
Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Example Descriptor | Potential Significance for Antiviral Activity |
| Constitutional | Molecular Weight | Influences absorption, distribution, and metabolism. |
| Number of Hydrogen Bond Acceptors/Donors | Critical for interaction with the active site of target enzymes. | |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Kier & Hall Connectivity Indices | Describe the degree of branching in the molecular skeleton. | |
| Geometric | Molecular Surface Area | Affects solubility and ability to bind to the target. |
| Molecular Volume | Determines the fit within the binding pocket of the target. | |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu |
Pharmacophore Elucidation for Structural Modification Research
Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would serve as a 3D template for the design of new molecules with potentially improved antiviral efficacy.
Given that famciclovir and its active metabolite, penciclovir, are known to inhibit viral thymidine kinase, a pharmacophore model for this compound would likely be developed based on the known inhibitors of this enzyme. nih.govpatsnap.com The key pharmacophoric features for a thymidine kinase inhibitor typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.govnih.gov
A hypothetical pharmacophore model for this compound would likely contain the following features:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the purine-like ring system and the oxygen atoms of the side chain are potential hydrogen bond acceptors.
Hydrogen Bond Donors (HBD): The amino group on the purine-like ring can act as a hydrogen bond donor.
Hydrophobic (HY) Regions: The cyclic part of the molecule and parts of the acyclic side chain can form hydrophobic interactions with the target enzyme.
The elucidation of such a pharmacophore model is crucial for guiding structural modifications. For instance, medicinal chemists could use the model to propose modifications to the structure of this compound that enhance its interaction with the key residues in the active site of viral thymidine kinase. This could involve adding or modifying functional groups to better match the pharmacophoric features, leading to the design of more potent antiviral agents.
Table 2: Potential Pharmacophoric Features of this compound for Thymidine Kinase Inhibition
| Pharmacophoric Feature | Potential Structural Moiety in this compound | Role in Ligand-Target Interaction |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms in the purine-like ring | Formation of hydrogen bonds with amino acid residues in the active site. |
| Oxygen atom in the side chain | Interaction with donor groups in the binding pocket. | |
| Hydrogen Bond Donor (HBD) | Amino group on the purine-like ring | Donating a hydrogen bond to an acceptor group in the active site. |
| Hydrophobic (HY) Region | The purine-like ring system | Van der Waals and hydrophobic interactions with nonpolar residues. |
| Acyclic side chain | Enhancing binding affinity through hydrophobic interactions. |
Role in Drug Discovery and Development Research As a Precursor or Intermediate
Utility in the Design and Synthesis of Novel Antiviral Chemical Entities
The chemical structure of Desacetoxy Chloro Famciclovir (B1672041), characterized by a chloro-substituted purine (B94841) core, renders it a valuable precursor in the synthesis of purine nucleoside analogues. google.com The chlorine atom, particularly when positioned on the purine ring, serves as a versatile functional group in medicinal chemistry. nih.gov It can be readily displaced or modified, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and develop novel compounds with potential antiviral activity. nih.gov
The synthesis of Famciclovir itself often proceeds through chlorinated intermediates. For instance, a common pathway involves the use of 2-amino-6-chloropurine, which is later subjected to a hydrogenation step to remove the chlorine atom and yield the final product. google.comgoogle.com Intermediates like Desacetoxy Chloro Famciclovir are integral to these synthetic routes. They represent key stages in the construction of the target molecule, enabling chemists to build the complex side chain required for biological activity before finalizing the purine core. google.com The strategic use of such chloro-intermediates is a cornerstone in the production of many antiviral drugs, providing an efficient means to construct complex molecular architectures. nih.gov
Investigation as a Scaffold or Building Block for Future Drug Candidates
In medicinal chemistry, a scaffold is a core molecular structure upon which various modifications can be made to create a library of new compounds for drug screening. rsc.orgmdpi.comnih.gov The purine ring system, central to the structure of this compound, is a well-established and privileged scaffold in the development of antiviral therapies, particularly for herpesviruses. google.com
While not extensively explored as a lead compound itself, this compound embodies the characteristics of a useful building block for future drug discovery efforts. Its structure contains the essential purine core and a functionalized side chain that can be further elaborated. Researchers can utilize this intermediate as a starting point to synthesize novel analogues of Famciclovir or other purine derivatives. By modifying the side chain or strategically replacing the chlorine atom with other chemical moieties, scientists can generate new chemical entities aimed at overcoming drug resistance, improving potency, or broadening the spectrum of antiviral activity. nih.gov
Research into Prodrug Strategies and Bioconversion Pathways to Active Pharmaceutical Ingredients in Experimental Models
The development of Famciclovir is a classic example of a successful prodrug strategy. nih.govnih.gov Famciclovir is a prodrug of the active antiviral agent Penciclovir (B1679225), designed to have superior oral bioavailability. nih.govveeprho.comwikipedia.org Upon oral administration, Famciclovir undergoes extensive first-pass metabolism to form Penciclovir. veeprho.com This bioconversion is a two-step process involving enzymatic de-acetylation to an intermediate, followed by oxidation of the purine ring at the 6-position by aldehyde oxidase to yield the active Penciclovir. nih.gov
This compound is a component of the chemical synthesis pathway to create the Famciclovir prodrug, rather than being a prodrug that undergoes bioconversion in the body. issplc.com The research into Famciclovir's prodrug strategy informs the design of its chemical synthesis. The goal is to efficiently produce a stable molecule (Famciclovir) that can be reliably converted into the active drug (Penciclovir) in vivo. nih.govnih.gov Chlorinated intermediates like this compound are crucial for the chemical reactions that build the Famciclovir molecule outside the body, ultimately enabling the successful prodrug approach. google.comgoogle.com
Significance in Impurity Profiling and Control during Pharmaceutical Development
The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory authorities such as the ICH and FDA to ensure the safety and efficacy of drug products. contractpharma.comnih.govnih.gov Impurities can originate from starting materials, by-products of side reactions, intermediates, or degradation products. adventchembio.comsimsonpharma.com
This compound is officially recognized as a process-related impurity in the manufacturing of Famciclovir, often referred to as "Famciclovir Deoxy-Chloro Impurity". veeprho.comveeprho.com Its presence in the final Active Pharmaceutical Ingredient (API) must be strictly monitored and controlled within established limits. nih.gov To this end, this compound serves as a vital reference standard. synzeal.com Pharmaceutical manufacturers synthesize or procure highly purified samples of this compound to:
Develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying its presence. veeprho.comsigmaaldrich.com
Identify its peak during routine quality control testing of Famciclovir batches. sigmaaldrich.com
Assess the effectiveness of purification steps designed to remove it from the final API.
By using this compound as a reference material, companies can ensure their manufacturing process is consistent and that the final drug product meets the stringent purity requirements for release. synzeal.com
Data Tables
Table 1: Chemical Profile of this compound
| Attribute | Details |
|---|---|
| Chemical Name | 4-(2-Amino-9H-purin-9-yl)-2-(chloromethyl)butyl acetate (B1210297) |
| Synonyms | Famciclovir Deoxy-Chloro Impurity, Deoxychloro famciclovir |
| Molecular Formula | C₁₂H₁₆ClN₅O₂ lgcstandards.com |
| Molecular Weight | 297.74 g/mol lgcstandards.com |
Table 2: Related Compounds in Famciclovir Synthesis and Analysis
| Compound Name | Role/Significance |
|---|---|
| Famciclovir | The final API, a prodrug of Penciclovir. wikipedia.org |
| Penciclovir | The active antiviral drug formed from Famciclovir in the body. nih.gov |
| 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine (Cl-FMC) | A key chlorinated precursor in Famciclovir synthesis. google.com |
| Famciclovir Related Compound A | An impurity used as a reference standard in USP monographs. sigmaaldrich.comusp.org |
| Famciclovir Related Compound B | An impurity (Desacetyl Famciclovir) used as a reference standard. sigmaaldrich.compharmaffiliates.com |
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Famciclovir |
| Penciclovir |
| 2-amino-6-chloropurine |
| 9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-amino-6-chloropurine (Cl-FMC) |
| Famciclovir Related Compound A |
| Famciclovir Related Compound B (Desacetyl Famciclovir) |
Future Directions in Desacetoxy Chloro Famciclovir Research
Emerging Research Areas in Synthetic Chemistry and Biocatalysis
The synthesis of purine (B94841) derivatives like Famciclovir (B1672041) is a multi-step process where controlling regioselectivity—the preferential chemical bonding to one position over another—is crucial. issplc.comresearchgate.net The formation of impurities such as Desacetoxy Chloro Famciclovir is often linked to challenges in achieving perfect regioselectivity. Future research in synthetic chemistry is focusing on innovative methods to enhance the efficiency and purity of Famciclovir synthesis, which inherently involves a deeper understanding and minimization of its related impurities.
Emerging trends include the adoption of green chemistry principles to reduce the use of organic solvents and improve reaction yields. issplc.com Moreover, the field of biocatalysis offers significant promise. nih.gov The use of enzymes as catalysts in organic synthesis can lead to superior regio- and stereoselectivity under mild reaction conditions. nih.gov Future research could explore the application of specific enzymes to guide the alkylation of the purine ring, thereby preventing the formation of undesired isomers and related substances like this compound. Such bio-assisted synthesis could streamline the manufacturing process, making it more efficient and environmentally friendly. nih.gov
Key Research Objectives in Synthesis:
| Research Area | Objective | Potential Impact |
|---|---|---|
| Green Chemistry | Develop synthesis routes with reduced solvent use and higher atom economy. | Lower environmental impact and production costs. |
| Biocatalysis | Employ enzymes to achieve high regioselectivity in purine alkylation. | Increased yield of the desired product and minimization of impurities. |
Advancements in Analytical Technologies for Trace Analysis and Metabolite Profiling
As a known impurity, the accurate detection and quantification of this compound at trace levels are critical for ensuring the quality and safety of Famciclovir. simsonpharma.compharmaffiliates.com Future research will likely focus on developing ultra-sensitive analytical methods, moving beyond standard chromatographic techniques to more advanced mass spectrometry-based approaches. Technologies like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can offer the required sensitivity and specificity for trace analysis in complex matrices.
Beyond simple detection, a significant area of future investigation is metabolite profiling. Should trace amounts of this compound be present in a final drug product, understanding its metabolic fate is important. Advanced analytical systems, such as high-resolution mass spectrometry combined with radiolabeling, can be used to track the biotransformation of the compound in vitro. nih.gov This involves identifying potential metabolites and elucidating the metabolic pathways, which helps in assessing any potential biological activity or interference with the primary drug's metabolism. chemrxiv.org
Integration of Multi-Omics Data in Biochemical Pathway Research
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of complex biological systems. nih.gov Integrating these diverse datasets provides a holistic view of how a cell or organism responds to a chemical compound. frontiersin.org In the context of this compound, multi-omics approaches could be employed to investigate its potential biological effects, even if it is present only in minute quantities alongside Famciclovir.
Development of Novel Computational Models for Predicting its Chemical and Biochemical Behavior
Computational modeling is an increasingly powerful tool in chemical and pharmaceutical research. hilarispublisher.com For a compound like this compound, where extensive experimental data may be lacking, in silico models can provide valuable predictive insights. Future research will likely see the development of various computational models to forecast its properties and interactions.
Types of Predictive Models:
Quantitative Structure-Activity Relationship (QSAR): These models can predict the potential biological activity or toxicity of this compound based on its chemical structure. By comparing its structural features to those of compounds with known activities, researchers can estimate its potential for off-target effects.
Molecular Docking: Simulations can be used to predict how this compound might interact with various biological targets, such as viral or human enzymes. This can help identify potential binding partners and understand its mechanism of action at a molecular level.
ADME (Absorption, Distribution, Metabolism, and Excretion) Models: Computational tools can predict the pharmacokinetic properties of the compound. These models estimate how it would be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted, providing a comprehensive picture of its likely biochemical journey.
Exploration of its Relevance in Broader Chemical Biology Contexts
Chemical biology utilizes chemical tools to investigate and manipulate biological systems. While this compound is viewed as an impurity, its unique structure could be leveraged in a broader research context. As a structural analog of intermediates in the synthesis of a key antiviral drug, it could serve as a valuable chemical probe.
Future research could explore its use in studying the structure-activity relationships of purine-based antiviral agents. By systematically comparing its interactions with viral enzymes to those of Famciclovir's active metabolite, Penciclovir (B1679225), researchers could gain deeper insights into the specific molecular features required for antiviral efficacy. The presence of a chloro group, for instance, provides a unique chemical handle that could be used to probe the active sites of enzymes involved in nucleoside metabolism or viral replication. This positions this compound not just as a substance to be eliminated, but as a potential tool for fundamental biochemical and virological research.
Q & A
Q. What analytical methods are recommended for quantifying Desacetoxy Chloro Famciclovir in Famciclovir samples?
-
Methodological Answer : Reverse-phase HPLC with UV detection (220 nm) is the primary method. Key parameters include a 4.6-mm × 15-cm column packed with 5-µm L7 material, flow rate of 1.5 mL/min, and injection volume of 20 µL. System suitability requires ≥20,000 theoretical plates, tailing factor ≤1.5, and resolution ≥1.5 between structurally similar impurities (e.g., 6-chloro famciclovir) . Quantification uses the formula:
where and are peak responses of the sample and standard, respectively.
Q. How is the purity of this compound determined, and what acceptance criteria apply?
- Methodological Answer : Purity is assessed via HPLC against USP reference standards. Acceptance criteria for Famciclovir and its impurities (including Desacetoxy Chloro derivatives) are 98.0–102.0% for the active compound and ≤0.1% for individual impurities. System suitability tests ensure method robustness, including relative standard deviation (RSD) ≤5.0% for primary peaks .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use respiratory protection (e.g., N95 masks) for aerosol-prone procedures, wear nitrile gloves, and store separately from consumables. In case of eye exposure, rinse with water for 15 minutes and consult a physician. Safety data sheets (SDS) from Cayman Chemical provide detailed hazard classifications (e.g., GHS health hazard and eye irritation categories) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound impurity levels across analytical batches?
- Methodological Answer : Conduct method validation to assess precision, accuracy, and linearity. Use orthogonal techniques like fluorescence spectrometry (e.g., flow-injection time-scanning fluorescence at optimized excitation/emission wavelengths) to cross-validate HPLC results. Investigate potential matrix effects or column degradation by comparing retention times and peak symmetry .
Q. What strategies differentiate this compound from isomeric impurities during chromatographic analysis?
- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) to enhance resolution. Validate specificity using spiked samples with known impurities (e.g., Famciclovir N7-Isomer). Advanced spectral analysis (e.g., LC-MS/MS) confirms structural identity by comparing fragmentation patterns to reference standards .
Q. How should degradation studies be designed to evaluate this compound stability under stress conditions?
- Methodological Answer : Perform forced degradation under acidic, alkaline, oxidative, and thermal stress. Monitor degradation products via HPLC and fluorescence spectroscopy. Use Arrhenius kinetics to predict shelf-life at standard storage conditions. Include controls for photodegradation by exposing samples to UV light .
Q. What experimental approaches validate the synthesis pathway of this compound to minimize byproduct formation?
- Methodological Answer : Track reaction intermediates using real-time HPLC monitoring. Optimize reaction stoichiometry and catalysts (e.g., palladium for dechlorination steps). Characterize byproducts via NMR and high-resolution mass spectrometry (HRMS) to identify undesired chlorinated derivatives or dimerization products .
Q. How do researchers address conflicting spectral data (e.g., NMR vs. MS) when elucidating this compound’s structure?
- Methodological Answer : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., deuterated solvents for NMR, electrospray ionization for MS). Cross-reference with computational models (e.g., density functional theory for predicting chemical shifts) and consult impurity databases (e.g., USP Famciclovir Related Compound B) .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing variability in this compound quantification?
- Methodological Answer : Apply ANOVA to assess inter-batch variability and Grubbs’ test to identify outliers. Report RSD for precision studies and confidence intervals (95%) for mean impurity levels. Use software tools like JMP or R for multivariate analysis of method parameters (e.g., column temperature effects) .
Q. How should researchers document analytical methods for this compound to ensure reproducibility?
- Methodological Answer : Follow ICH Q2(R1) guidelines: detail column specifications, mobile phase preparation, and instrument calibration procedures. Include raw data (e.g., chromatograms, peak integration settings) in supplementary materials. Reference USP monographs for acceptance criteria and system suitability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
